molecular formula C14H21NS B12584812 2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine CAS No. 648419-43-6

2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine

Cat. No.: B12584812
CAS No.: 648419-43-6
M. Wt: 235.39 g/mol
InChI Key: RLQJNBNEFCTZNP-UHFFFAOYSA-N
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Description

2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine is an organic compound that features a cyclopentane ring substituted with a phenylsulfanyl group and an N-propylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with phenylsulfanyl chloride in the presence of a base to form 2-(phenylsulfanyl)cyclopentanone. This intermediate is then reacted with N-propylamine under reductive amination conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as distillation and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can modulate the compound’s reactivity and binding affinity to target proteins or enzymes. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Phenylsulfanyl)cyclopentan-1-amine
  • N-propylcyclopentan-1-amine
  • 2-(Phenylsulfanyl)-N-methylcyclopentan-1-amine

Uniqueness

2-(Phenylsulfanyl)-N-propylcyclopentan-1-amine is unique due to the presence of both the phenylsulfanyl and N-propylamine groups on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

CAS No.

648419-43-6

Molecular Formula

C14H21NS

Molecular Weight

235.39 g/mol

IUPAC Name

2-phenylsulfanyl-N-propylcyclopentan-1-amine

InChI

InChI=1S/C14H21NS/c1-2-11-15-13-9-6-10-14(13)16-12-7-4-3-5-8-12/h3-5,7-8,13-15H,2,6,9-11H2,1H3

InChI Key

RLQJNBNEFCTZNP-UHFFFAOYSA-N

Canonical SMILES

CCCNC1CCCC1SC2=CC=CC=C2

Origin of Product

United States

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